A Technical Guide to the Chemical Properties and Applications of 5-Ethyloxazole
A Technical Guide to the Chemical Properties and Applications of 5-Ethyloxazole
Introduction: Understanding 5-Ethyloxazole
5-Ethyloxazole (CAS RN: 32999-02-3) is a substituted five-membered aromatic heterocycle belonging to the oxazole family. The oxazole ring, containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. The ethyl substituent at the 5-position imparts specific lipophilic and steric characteristics that modulate its physical properties and biological interactions. This guide provides an in-depth analysis of the chemical properties, synthesis, analytical profile, and safety considerations for 5-Ethyloxazole, tailored for researchers and professionals in drug development and chemical synthesis.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of 5-Ethyloxazole determine its behavior in various chemical environments and are critical for designing experimental protocols, including reaction setup, purification, and formulation. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Registry Number | 32999-02-3 | [1] |
| Molecular Formula | C₅H₇NO | [1][2] |
| Molecular Weight | 97.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 124.0 - 125.0 °C (at 760 mmHg) | [2] |
| Flash Point | 37.7 °C (99.0 °F) | [2] |
| XLogP3-AA (LogP) | 1.2 | [1][2] |
| Water Solubility | 10,140 mg/L at 25 °C (estimated) | [2] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of substituted oxazoles is a well-established field in organic chemistry. While multiple routes to 5-Ethyloxazole exist, a common and illustrative approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. A conceptually similar and practical laboratory-scale synthesis can be envisioned starting from propionamide and a suitable α-haloketone or its equivalent.
Conceptual Synthetic Pathway: A Modified Robinson-Gabriel Approach
The core transformation involves the formation of the C2-N3 and C4-C5 bonds of the oxazole ring. A plausible pathway involves the reaction of propionamide with an α-chloro- or α-bromo-ketone, followed by a dehydration/cyclization step.
Caption: Conceptual synthesis of 5-Ethyloxazole.
Expert Insight: Rationale Behind Reagent Selection
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Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) are typically employed for the final cyclization step. The choice of agent depends on the scale and sensitivity of the starting materials. Sulfuric acid is often preferred for its ease of handling, while P₂O₅ can be effective for more stubborn cyclizations. The acid catalyzes both the enolization of the ketone and the subsequent intramolecular attack by the amide oxygen, followed by elimination of water to form the aromatic oxazole ring.
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Solvent: A high-boiling, non-reactive solvent such as toluene or xylene is often used to facilitate the removal of water azeotropically, driving the equilibrium towards the product.
Exemplary Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and available equipment.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add propionamide (1.0 eq) and anhydrous toluene (5 mL per mmol of amide).
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Reagent Addition: Add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water, requiring subsequent drying steps) or a suitable equivalent. Add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) to scavenge the HCl byproduct.
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Intermediate Formation: Heat the mixture to 80-90 °C for 2-4 hours until TLC or GC-MS analysis indicates the consumption of the starting materials and formation of the N-(2-oxoethyl)propionamide intermediate.
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Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated sulfuric acid (2.0 eq) or phosphorus pentoxide (1.5 eq) in portions while cooling in an ice bath.
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Reaction Completion: Heat the mixture to reflux (approx. 110 °C) for 3-6 hours, monitoring the reaction progress by GC-MS.
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Workup: Cool the mixture to room temperature and quench by slowly pouring it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8.
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure 5-Ethyloxazole.
Section 3: Spectroscopic and Analytical Profile
A comprehensive analytical profile is essential for the unambiguous identification and quality control of 5-Ethyloxazole. The expected spectral data provides a unique fingerprint for the molecule.
| Analytical Technique | Expected Data and Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (s, 1H, H2-oxazole), ~6.7 (s, 1H, H4-oxazole), ~2.7 (q, 2H, -CH₂-CH₃), ~1.3 (t, 3H, -CH₂-CH₃). Interpretation: The singlets at ~7.7 and ~6.7 ppm are characteristic of the protons on the oxazole ring. The quartet and triplet are indicative of the ethyl group, with their coupling pattern confirming the connectivity. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~159 (C5), ~150 (C2), ~122 (C4), ~20 (-CH₂-), ~12 (-CH₃). Interpretation: The chemical shifts are typical for an oxazole ring. The downfield signals correspond to the carbon atoms influenced by the heteroatoms (C2, C5), while the C4 signal is more upfield. The two aliphatic signals confirm the presence of the ethyl group. |
| Mass Spectrometry (EI) | m/z (%): 97 (M⁺, 100%), 82, 69, 54. Interpretation: The molecular ion peak at m/z 97 confirms the molecular weight. Fragmentation patterns would involve the loss of the ethyl group or cleavage of the oxazole ring. |
| Infrared (IR) | ν (cm⁻¹): ~3100 (C-H stretch, aromatic), ~2970 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-O-C stretch). Interpretation: The spectrum shows characteristic peaks for both the aromatic oxazole ring and the aliphatic ethyl side chain. |
Section 4: Reactivity and Mechanistic Considerations
The reactivity of 5-Ethyloxazole is governed by the electronic nature of the oxazole ring.
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Electrophilic Attack: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, typically at the C4 position, which is the most nucleophilic. However, the ring is sensitive to strong acids.
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Deprotonation/Metallation: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. It can be removed by a strong base (e.g., n-butyllithium) to generate a nucleophilic organometallic species. This C2-lithiated intermediate is a powerful tool for introducing various functional groups, making it a key strategy in drug discovery for creating analogues.
Caption: C2-Functionalization via Lithiation.
Section 5: Applications in Research and Development
The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]
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Scaffold for Drug Discovery: 5-Ethyloxazole serves as a valuable building block. Its defined stereoelectronic properties and vectors for chemical modification (primarily at the C2 position) allow for its incorporation into larger molecules to explore structure-activity relationships (SAR).
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Bioisostere: The oxazole ring can act as a bioisosteric replacement for other chemical groups, such as esters or amides. This substitution can improve metabolic stability, enhance cell permeability, or fine-tune receptor binding affinity.
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Flavor and Fragrance: While not its primary application, some substituted oxazoles are used in the flavor and fragrance industry.[4]
Section 6: Safety and Handling
Proper handling of 5-Ethyloxazole is crucial to ensure laboratory safety. It is classified as a flammable liquid and an irritant.[1]
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapor. Use in a well-ventilated area. |
Storage and Handling Recommendations:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
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Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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All manipulations should be performed in a certified chemical fume hood.
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In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66412, 2-Ethyl-2-oxazoline. Retrieved from [Link]
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